molecular formula C10H12I2O B1311839 2-(Tert-butyl)-4,6-diiodophenol CAS No. 60803-26-1

2-(Tert-butyl)-4,6-diiodophenol

Cat. No.: B1311839
CAS No.: 60803-26-1
M. Wt: 402.01 g/mol
InChI Key: QPWFFORDEDWHPL-UHFFFAOYSA-N
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Description

2-(Tert-butyl)-4,6-diiodophenol: is an organic compound characterized by the presence of a tert-butyl group and two iodine atoms attached to a phenol ring

Mechanism of Action

Target of Action

Related compounds such as t-butylhydroquinone have been found to interact with targets like hemagglutinin . Hemagglutinin is a type of viral protein that plays a crucial role in the entry of the virus into host cells .

Mode of Action

Related compounds like tert-butylhydroquinone (tbhq) and its oxidation product, tert-butylbenzoquinone (tbbq), have been found to exhibit antibacterial activity . They cause loss of bacterial membrane integrity without haemolytic activity . This suggests that 2-(Tert-butyl)-4,6-diiodophenol might interact with its targets in a similar manner, leading to changes in the target’s function or structure.

Biochemical Pathways

Related compounds like t-butylhydroquinone have been found to interact with hemagglutinin , which is involved in the viral entry pathway. This suggests that this compound might affect similar pathways, leading to downstream effects such as inhibition of viral entry into host cells.

Pharmacokinetics

Related compounds like tert-butyl alcohol are known to be rapidly absorbed if inhaled or ingested . They are poorly absorbed through the skin but can produce a sedative or anesthetic effect at high doses . These properties could impact the bioavailability of this compound.

Result of Action

Related compounds like tert-butylhydroquinone (tbhq) and its oxidation product, tert-butylbenzoquinone (tbbq), have been found to exhibit antibacterial activity . They cause loss of bacterial membrane integrity , suggesting that this compound might have similar effects on its targets.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the U.S. Environmental Protection Agency (EPA) has taken action to reduce exposures to certain chemicals that are persistent, bioaccumulative and toxic (PBT) . These chemicals, including related compounds, remain in the environment for long periods of time and can build up or accumulate in the body . Therefore, environmental factors such as the presence of other chemicals, temperature, and pH could influence the action and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butyl)-4,6-diiodophenol typically involves the iodination of 2-(Tert-butyl)phenol. The reaction is carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction conditions often include a solvent like acetic acid or ethanol, and the process is conducted at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents may vary based on cost and availability, but the fundamental reaction mechanism remains the same.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butyl)-4,6-diiodophenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The iodine atoms can be reduced to form deiodinated products.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Deiodinated phenols.

    Substitution: Phenolic derivatives with various functional groups replacing the iodine atoms.

Scientific Research Applications

2-(Tert-butyl)-4,6-diiodophenol has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    2-(Tert-butyl)-4-iodophenol: Similar structure but with only one iodine atom.

    2-(Tert-butyl)-4,6-dichlorophenol: Chlorine atoms instead of iodine.

    2-(Tert-butyl)-4,6-dibromophenol: Bromine atoms instead of iodine.

Uniqueness

2-(Tert-butyl)-4,6-diiodophenol is unique due to the presence of two iodine atoms, which significantly influence its chemical reactivity and potential applications. The combination of the tert-butyl group and the iodine atoms provides a distinct steric and electronic environment, making this compound valuable for specific research and industrial purposes.

Properties

IUPAC Name

2-tert-butyl-4,6-diiodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12I2O/c1-10(2,3)7-4-6(11)5-8(12)9(7)13/h4-5,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWFFORDEDWHPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=CC(=C1)I)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12I2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437923
Record name 2-tert-Butyl-4,6-diiodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60803-26-1
Record name 2-tert-Butyl-4,6-diiodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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